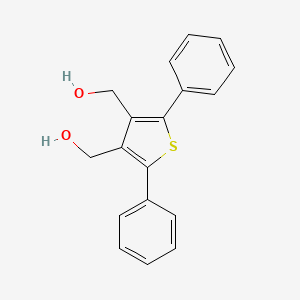
3,4-Thiophenedimethanol, 2,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Thiophenedimethanol, 2,5-diphenyl- is a chemical compound with the molecular formula C18H16O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two phenyl groups and two hydroxymethyl groups attached to the thiophene ring.
Preparation Methods
The synthesis of 3,4-Thiophenedimethanol, 2,5-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions using benzene derivatives and appropriate catalysts.
Hydroxymethylation: The hydroxymethyl groups are introduced through hydroxymethylation reactions, often using formaldehyde and a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity of the final product.
Chemical Reactions Analysis
3,4-Thiophenedimethanol, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Thiophenedimethanol, 2,5-diphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3,4-Thiophenedimethanol, 2,5-diphenyl- involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
3,4-Thiophenedimethanol, 2,5-diphenyl- can be compared with other thiophene derivatives, such as:
3,4-Dimethyl-2,5-diphenylthiophene: This compound has methyl groups instead of hydroxymethyl groups, leading to different chemical properties and reactivity.
2,5-Diphenylthiophene: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Thiophene-2,5-dicarboxaldehyde: Contains aldehyde groups, which significantly alter its chemical behavior and applications.
The uniqueness of 3,4-Thiophenedimethanol, 2,5-diphenyl- lies in its combination of phenyl and hydroxymethyl groups, providing a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
59611-38-0 |
|---|---|
Molecular Formula |
C18H16O2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2,5-diphenylthiophen-3-yl]methanol |
InChI |
InChI=1S/C18H16O2S/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-10,19-20H,11-12H2 |
InChI Key |
CHQXYALGYZNKEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=CC=C3)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















